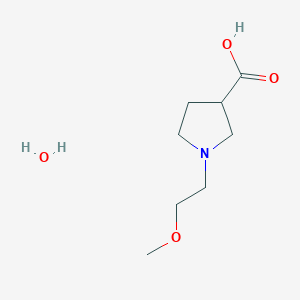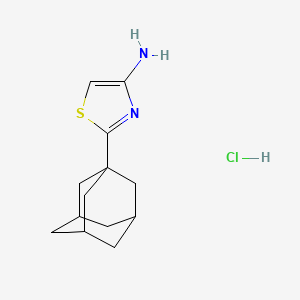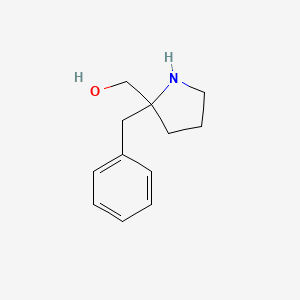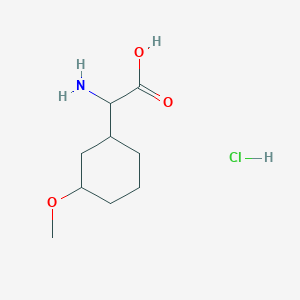
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is an organic compound with the molecular formula C13H21NO2·HCl. This compound is characterized by the presence of an amino group, a phenoxy group, and a tert-butyl group attached to a propanol backbone. It is commonly used in research and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-tert-butylphenol and epichlorohydrin.
Step 1: The reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide yields 1-(4-tert-butylphenoxy)-2,3-epoxypropane.
Step 2: The epoxy compound is then reacted with ammonia or an amine to introduce the amino group, forming 1-amino-3-(4-tert-butylphenoxy)propan-2-ol.
Step 3: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of 1-amino-3-(4-tert-butylphenoxy)propan-2-ol hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenoxy ring.
科学的研究の応用
1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cell signaling pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the phenoxy and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
1-Amino-3-(4-methylphenoxy)propan-2-ol hydrochloride: Similar structure but with a methyl group instead of a tert-butyl group.
1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride: Contains an ethyl group instead of a tert-butyl group.
1-Amino-3-(4-isopropylphenoxy)propan-2-ol hydrochloride: Features an isopropyl group in place of the tert-butyl group.
Uniqueness: 1-Amino-3-(4-(tert-butyl)phenoxy)propan-2-ol hydrochloride is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds with smaller substituents.
特性
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14;/h4-7,11,15H,8-9,14H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPKFRXIGXCSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)
![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B1379675.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)


